2,9-Dichloro-1,10-phenanthroline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 608430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,9-dichloro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKGIDURJINUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)Cl)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326671 | |

| Record name | 2,9-DICHLORO-1,10-PHENANTHROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29176-55-4 | |

| Record name | 2,9-Dichloro-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29176-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,9-DICHLORO-1,10-PHENANTHROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to 2,9-dichloro-1,10-phenanthroline: Structure, Synthesis, and Applications

1,10-Phenanthroline is a foundational heterocyclic compound in chemistry, renowned for its rigid, planar structure and potent bidentate chelating capabilities with a vast range of metal ions.[1][2] Its derivatives are cornerstones in fields as diverse as coordination chemistry, catalysis, molecular recognition, and bioinorganic chemistry.[3][4] Among these derivatives, this compound (CAS: 29176-55-4) emerges as a uniquely valuable and versatile building block. The strategic placement of chlorine atoms at the 2 and 9 positions not only modifies the electronic properties of the phenanthroline core but also introduces highly reactive sites for further functionalization. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and critical applications of this compound, tailored for professionals in research and development.

Part 1: Molecular Architecture and Physicochemical Profile

Core Structure and Nomenclature

The IUPAC name for this compound is This compound . It consists of a tricyclic aromatic system where two pyridine rings are fused to a central benzene ring. The nitrogen atoms are positioned at the 1 and 10 positions, creating the characteristic chelating moiety. The key functionalization involves the substitution of hydrogen atoms with chlorine atoms at the positions immediately adjacent to the nitrogens (positions 2 and 9).

The molecular formula is C₁₂H₆Cl₂N₂.[5] This composition gives it a molecular weight of approximately 249.1 g/mol .[5][6]

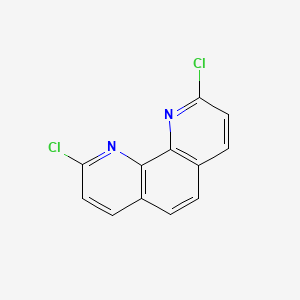

Caption: 2D structure of this compound.

Crystallographic Data and Molecular Geometry

Single-crystal X-ray diffraction studies provide definitive insights into the three-dimensional structure of the molecule. The analysis reveals that the this compound molecule is nearly planar, a crucial feature for applications involving intercalation or π-π stacking.[7][8] The root-mean-square (r.m.s.) deviation of the carbon atoms from the mean plane is minimal, typically around 0.04 Å.[7][8] The observed C—N and C—C bond distances are consistent with a delocalized π-electron system across the fused aromatic rings.[7]

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₆Cl₂N₂ | [5] |

| Molecular Weight | 249.09 g/mol | [5] |

| Crystal System | Orthorhombic | [7][8] |

| Space Group | Pna2₁ | [7] |

| Melting Point | 238–240 °C | [9] |

| Boiling Point | 417.3±40.0 °C (Predicted) | [10] |

| XLogP3 | 4.4 | [5] |

| Table 1: Key Physicochemical and Crystallographic Properties. |

Spectroscopic Characterization

The primary method for structural confirmation in a laboratory setting is Nuclear Magnetic Resonance (NMR) spectroscopy. For this compound, the ¹H NMR spectrum is characteristically simple due to the molecule's symmetry. In a solvent like DMSO-d₆, the spectrum typically shows three signals corresponding to the six aromatic protons: a doublet for the protons at the 4 and 7 positions, a singlet (or narrow multiplet) for the protons at the 5 and 6 positions, and another doublet for the protons at the 3 and 8 positions.[11]

Part 2: Synthesis and Chemical Reactivity

Synthetic Pathways: From Phenanthroline to its Dichloro-Derivative

The synthesis of this compound is a challenging but well-established multi-step process that typically starts from the inexpensive, commercially available 1,10-phenanthroline.[9][12] While older methods involved six steps with low overall yields, more efficient three-step routes have been developed, significantly improving accessibility.[3][4][9]

The most effective modern synthesis involves two key transformations:

-

N,N'-Annelation and Oxidation: 1,10-phenanthroline is first reacted with a bridging agent like 1,3-dibromopropane. The resulting intermediate is then oxidized to form a stable N,N'-annelated dione.[9] This step is critical as it activates the 2 and 9 positions for the subsequent chlorination. Using a potassium tert-butoxide/tert-butanol medium with air as the oxidant has been shown to give superior yields compared to older methods using potassium ferricyanide.[9]

-

Chlorination: The dione intermediate is then treated with a strong chlorinating agent. A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is refluxed to replace the carbonyl oxygens with chlorine atoms, yielding the final product with high efficiency.[9]

Caption: High-yield synthetic workflow for this compound.

Experimental Protocol: Improved Synthesis of this compound

This protocol is adapted from an optimized procedure with improved yields.[9]

Step 1: Synthesis of N,N'-Annelated Dione Intermediate

-

In a round-bottom flask, dissolve 1,10-phenanthroline and 1,3-dibromopropane in chlorobenzene.

-

Reflux the mixture under a nitrogen atmosphere until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and collect the precipitate (the bridged intermediate) by filtration.

-

Suspend the dried intermediate in tert-butanol. Add potassium tert-butoxide and stir vigorously at 45 °C while bubbling air through the mixture. Intensive sonication at the start of the reaction can improve yields.[12]

-

After several hours, neutralize the mixture with an acid (e.g., HCl) and extract the product with a suitable organic solvent.

-

Purify the crude product by recrystallization or chromatography to obtain the pure N,N'-annelated dione.

Step 2: Synthesis of this compound (4)

-

Suspend the N,N'-annelated dione (e.g., 26.2 mmol) in phosphorus oxychloride (POCl₃, 80 mL) in a flask equipped with a reflux condenser.

-

Carefully add phosphorus pentachloride (PCl₅, 52.4 mmol) in one portion.

-

Degas the mixture and reflux at 110 °C under a nitrogen atmosphere for approximately 8 hours.

-

After cooling, remove the excess POCl₃ by distillation under reduced pressure.

-

Very carefully, quench the residual material by adding it to cracked ice.

-

Neutralize the resulting suspension to pH 8 with a concentrated aqueous ammonia solution, ensuring the mixture is kept cool in an ice bath.

-

Collect the brown precipitate by filtration, wash with water, and dry under a vacuum.

-

Recrystallize the solid from methanol to afford the final product as a yellow solid (typical yield: 85%).[9]

Chemical Reactivity: A Gateway to Functional Ligands

The true utility of this compound lies in the reactivity of its C-Cl bonds. The chlorine atoms at the 2 and 9 positions are excellent leaving groups, making the compound an ideal substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[3][13]

-

Nucleophilic Substitution: The compound readily reacts with various nucleophiles. For instance, treatment with secondary amines (like morpholine) can lead to mono- or bis-substituted amino-phenanthrolines in near-quantitative yields.[13] The degree of substitution can be controlled by modulating the reaction temperature and the amount of amine used.[13] This provides a direct route to a wide array of novel ligands with tailored steric and electronic properties.

-

Cross-Coupling Reactions: It is a versatile starting material for Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups.[2] This capability is exploited to create extended π-conjugated systems for applications in organic electronics or to synthesize complex chiral ligands.[10][14]

Part 3: Applications in Scientific Research and Drug Development

Coordination Chemistry and Catalysis

In coordination chemistry, 2,9-disubstituted phenanthrolines are of immense interest. Unlike the parent 1,10-phenanthroline, which readily forms stable tris-chelated octahedral complexes like [Fe(phen)₃]²⁺, the bulky chlorine atoms in this compound provide significant steric hindrance around the metal center.[1] This steric blocking inhibits the formation of such tris-complexes and instead favors the formation of complexes with lower coordination numbers or highly distorted geometries, which can impart unique catalytic activities.

Derivatives synthesized from this precursor are used in:

-

Photocatalysis: Copper(I) complexes with 2,9-di(aryl)-1,10-phenanthroline ligands (synthesized from the dichloro- precursor) have been investigated as highly efficient photoredox catalysts.[14]

-

Asymmetric Catalysis: It serves as a scaffold for novel chiral phenanthroline ligands used in stereoselective synthesis.[10]

Advanced Materials and Supramolecular Chemistry

The ability to functionalize the 2,9-positions has led to its use in creating sophisticated molecular architectures.

-

Organic Light-Emitting Diodes (OLEDs): As a building block for ligands in metal complexes, it contributes to the development of new phosphorescent emitters.[15]

-

Azahelicenes: It is a key starting material in the facile, two-step synthesis of aza[4]helicenes, which are chiral molecules with high fluorescent quantum yields and potential applications in chiroptical materials.[12]

-

Nuclear Waste Management: Diamide derivatives of 1,10-phenanthroline, prepared from precursors like this compound, are highly effective and selective ligands for the separation of actinides (like Am(III)) from lanthanides in spent nuclear fuel.[16][17][18]

Bioinorganic Chemistry and Drug Discovery

The 1,10-phenanthroline framework is a known DNA intercalator and an inhibitor of metalloenzymes, particularly zinc-dependent metallopeptidases.[1] Functionalization at the 2,9-positions allows for the fine-tuning of these biological activities. Derivatives are being investigated for:

-

Antitumor Agents: Creating selective G-quadruplex ligands, which are a promising target for anticancer therapies.[17][18]

-

Chemical Nucleases: The core structure is part of synthetic nucleases like Cu(II)-bis-1,10-phenanthroline, which can cleave DNA.[19] The 2,9-dichloro derivative provides a handle to attach other functionalities to target these agents to specific DNA sequences.

Conclusion

This compound is far more than a simple halogenated heterocycle. Its rigid, planar structure, combined with the strategic placement of reactive chlorine atoms, makes it an exceptionally powerful and versatile platform molecule. Its well-defined synthesis and predictable reactivity provide chemists with a reliable tool to construct complex ligands and functional molecules. For researchers in catalysis, materials science, and drug development, mastering the chemistry of this compound opens a gateway to innovation, enabling the design of next-generation catalysts, advanced optoelectronic materials, and targeted therapeutic agents.

References

- 1. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 2. myuchem.com [myuchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Improved Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 5. This compound | C12H6Cl2N2 | CID 355196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 29176-55-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. jk-sci.com [jk-sci.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. 29176-55-4 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. soc.chim.it [soc.chim.it]

An In-depth Technical Guide to the Synthesis of 2,9-dichloro-1,10-phenanthroline

Introduction: The Significance of 2,9-dichloro-1,10-phenanthroline

1,10-Phenanthroline and its derivatives are foundational ligands in coordination chemistry, renowned for their rigid, planar structure and potent metal-chelating properties.[1][2] These compounds are integral to a wide array of applications, including molecular recognition, catalysis, DNA cleavage studies, and the development of photophysical and redox-active materials.[1][3] Among the vast family of phenanthroline derivatives, those functionalized at the 2 and 9 positions are of particular strategic importance.

This compound, specifically, stands out as a highly versatile and crucial starting material.[1][3] The two chlorine atoms are excellent leaving groups, enabling a variety of subsequent nucleophilic substitution and metal-catalyzed cross-coupling reactions. This opens the door to a diverse range of derivatives, including 2,9-diamino, 2,9-dialkoxy, and 2,9-diacetyl analogues, which are otherwise challenging to synthesize directly.[1][3][4] This guide provides a detailed exploration of the most efficient and reliable synthetic route to this compound, offering field-proven insights for researchers and professionals in chemical synthesis and drug development.

Evolution of Synthetic Strategies: From Low-Yield Pathways to an Efficient Three-Step Process

Historically, the synthesis of this compound was a lengthy, multi-step process with low overall yields. One conventional method involved a six-step sequence starting from 1,10-phenanthroline, which proved to be inefficient for producing the target compound in substantial quantities.[1][3]

A significant advancement came with the development of a more direct, three-step synthesis.[3][5] However, early iterations of this route were hampered by a low-yield oxidation step, resulting in an overall yield of only about 27% from the starting 1,10-phenanthroline.[3][5] Recent optimizations, particularly in the second step, have dramatically improved the efficiency of this pathway, achieving an overall yield of approximately 67%.[3][5] This guide will focus on this improved, high-yield, three-step synthesis.

The Optimized Three-Step Synthesis Route

The most effective and widely adopted synthesis of this compound begins with commercially available 1,10-phenanthroline and proceeds through two key intermediates. The overall pathway is depicted below.

Caption: Optimized three-step synthesis of this compound.

Part 1: N,N'-Alkylation of 1,10-Phenanthroline

The initial step involves the quaternization of both nitrogen atoms of the 1,10-phenanthroline ring system using a bifunctional alkylating agent, 1,3-dibromopropane. This creates a bridged intermediate, setting the stage for the subsequent oxidation.

-

Reaction: 1,10-Phenanthroline is reacted with an excess of 1,3-dibromopropane.

-

Solvent: Chlorobenzene has been shown to be a highly effective solvent, leading to quantitative yields, an improvement over the previously used nitrobenzene.[3][5]

-

Causality: The use of a less hazardous solvent like chlorobenzene, while maintaining a high reaction temperature (120°C), facilitates the double alkylation efficiently. The product precipitates from the reaction mixture as a yellow powder, simplifying its isolation.[5]

Detailed Experimental Protocol: [5]

-

A mixture of 1,10-phenanthroline monohydrate (10.00 g, 50.5 mmol) in chlorobenzene (80 mL) is heated to 70°C with magnetic stirring.

-

To the resulting clear solution, 1,3-dibromopropane (51 g, 253 mmol) is added dropwise over 15 minutes.

-

The reaction temperature is increased to 120°C. A yellow precipitate will form during the reaction.

-

After 4 hours, the mixture is cooled to room temperature.

-

The yellow powder is collected by filtration, washed with petroleum ether, and dried under vacuum to yield compound 2 (19.30 g, 100%).

Part 2: Oxidative Formation of the N,N'-Annelated Dione

This is the most critical and improved step in the synthesis. The bridged intermediate is oxidized to form a dione. The original method utilized potassium ferricyanide [K₃Fe(CN)₆] in a basic aqueous solution, which resulted in a low yield of around 35%.[5] The optimized protocol employs potassium tert-butoxide in tert-butanol with air as the oxidant, more than doubling the yield.[3][5]

-

Reagents: Potassium tert-butoxide (KOtBu) in tert-butanol (t-BuOH).

-

Oxidant: Atmospheric oxygen (air).

-

Causality: The strong, non-nucleophilic base, KOtBu, facilitates the deprotonation steps necessary for the oxidation. Using air as the oxidant is not only cost-effective and environmentally benign but also highly efficient under these conditions. Sonication and vigorous stirring at the beginning of the reaction can improve oxygen saturation in the mixture, further enhancing yields.[6] This method avoids the use of stoichiometric heavy metal oxidants, simplifying purification.

Detailed Experimental Protocol: [5]

-

A suspension of compound 2 (7.64 g, 20 mmol) in tert-butanol (120 mL) is sonicated at room temperature for 15 minutes.

-

The mixture is then heated to 40°C with stirring.

-

Potassium tert-butoxide (8.96 g, 80 mmol) is added in portions over 10 minutes.

-

The reaction is allowed to proceed for 4 hours and then cooled to room temperature.

-

The resulting solid is collected, dissolved in water (70 mL), and the aqueous solution is extracted with chloroform (3 x 60 mL).

-

The combined organic extracts are dried over magnesium sulfate (MgSO₄) and the solvent is evaporated to yield the brown solid dione 3 , which can be used in the next step without further purification.

Part 3: Chlorination to this compound

The final step is a robust and high-yielding chlorination reaction. The N,N'-annelated dione is treated with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).

-

Reagents: Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). POCl₃ serves as both a reagent and the solvent.

-

Causality: This combination is a powerful chlorinating system for converting keto groups to chlorides. PCl₅ is the primary chlorinating agent, while POCl₃ facilitates the reaction and acts as a high-boiling solvent, allowing the reaction to be conducted at reflux (around 110°C).[5][7] This ensures the complete conversion of the dione to the desired dichloro product.

Detailed Experimental Protocol: [6]

-

A 250 mL two-neck round-bottom flask equipped with a reflux condenser is charged with the dione 3 (2.97 g, 11.79 mmol), freshly distilled POCl₃ (36 mL), and PCl₅ (4.91 g, 23.57 mmol).

-

The mixture is heated to reflux and maintained for 18 hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate (NaHCO₃) solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound 4 .

Quantitative Data Summary

The efficiency of this improved three-step synthesis is summarized in the table below, highlighting the significant increase in overall yield compared to previous methods.

| Step | Reaction | Reagents & Conditions | Yield | Reference |

| 1 | N,N'-Alkylation | 1,3-Dibromopropane, Chlorobenzene, 120°C, 4h | ~100% | [5] |

| 2 | Oxidation | KOtBu, t-BuOH, Air, 40°C, 4h | 79% | [5] |

| 3 | Chlorination | PCl₅, POCl₃, 110°C, 18h | 85-88% | [5][7] |

| Overall | - | - | ~67% | [3][5] |

Conclusion and Future Outlook

The development of an efficient, high-yield, three-step synthesis has made this compound a readily accessible and highly valuable building block for the scientific community.[3] This optimized route, characterized by its operational simplicity, use of more environmentally friendly reagents in the key oxidation step, and consistently high yields, provides a practical alternative to older, less efficient methods.[5] As a versatile precursor, this compound will continue to fuel innovation in the design of novel ligands, catalysts, and functional materials with tailored electronic and steric properties for a wide range of applications in chemistry, materials science, and drug discovery.[8]

References

- 1. Improved Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. IMPROVED SYNTHESIS OF 2-CHLORO- AND 2, 9-DICHLORO-1, 10-PHENANTHROLINES | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders - PubMed [pubmed.ncbi.nlm.nih.gov]

2,9-dichloro-1,10-phenanthroline molecular weight and formula

An In-Depth Technical Guide to 2,9-dichloro-1,10-phenanthroline: Synthesis, Properties, and Advanced Applications

Abstract

This compound is a pivotal heterocyclic organic compound, distinguished by its robust structure and versatile chemical reactivity. As a derivative of 1,10-phenanthroline, the strategic placement of chloro-substituents at the 2 and 9 positions dramatically influences its electronic properties and steric profile, rendering it an indispensable building block in supramolecular chemistry, catalysis, and materials science. This guide provides a comprehensive overview of its core physicochemical properties, details validated synthesis protocols, and explores its multifaceted applications in modern research and development, from advanced catalysis to novel chemosensors and potential therapeutic agents.

Core Molecular Profile

This compound is a solid, typically appearing as a white to light yellow powder or crystalline solid.[1] The presence of chlorine atoms, which are effective leaving groups, makes this molecule a highly versatile precursor for further functionalization at the 2 and 9 positions.[2][3] Its planar aromatic fused-ring system allows for significant delocalization of π-electrons, a key feature in its coordination and photophysical behavior.[4]

Below is a summary of its key quantitative and qualitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₆Cl₂N₂ | [1][5] |

| Molecular Weight | 249.09 g/mol | [1][5] |

| IUPAC Name | This compound | [5][6] |

| CAS Number | 29176-55-4 | [1][5] |

| Melting Point | 233 - 237 °C | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Purity | ≥ 95% | [7] |

| Storage Conditions | Room Temperature, Inert Atmosphere | [7][8] |

Synthesis and Functionalization

The synthesis of this compound is a critical process that has been refined to improve overall yield and practicality. While early methods involved multiple steps with low efficiency, more recent protocols offer a streamlined, high-yield pathway.[2][3] The most effective modern syntheses typically start from the readily available 1,10-phenanthroline and proceed through an N,N'-annelated dione intermediate.[9]

Improved Three-Step Synthesis Workflow

An efficient and high-yield synthesis has been developed, significantly improving upon older, lower-yield methods.[9] This process involves three main steps starting from 1,10-phenanthroline, achieving an overall yield of approximately 67%.[9]

Caption: High-yield synthesis of this compound.

Experimental Protocol: Synthesis from N,N'-Annelated Dione

This protocol outlines the final chlorination step, which converts the dione intermediate into the target compound.[9]

-

Reaction Setup: Suspend the N,N'-annelated dione intermediate (e.g., 6.60 g, 26.2 mmol) in phosphorus oxychloride (POCl₃, 80 mL).

-

Reagent Addition: Add phosphorus pentachloride (PCl₅, 10.88 g, 52.4 mmol) to the suspension in a single portion.

-

Degassing and Reflux: Degas the mixture and reflux it at 110°C under a nitrogen atmosphere for 8 hours. The causality for using PCl₅ and POCl₃ lies in their effectiveness as a powerful chlorinating system for converting carbonyls in heterocyclic systems to chlorides.

-

Workup: After the reaction is complete, distill off the excess POCl₃ under reduced pressure.

-

Neutralization: Carefully decompose the residual material with cracked ice. Neutralize the resulting suspension to a pH of 8 with a 30% aqueous ammonia solution while cooling the mixture. This step is critical to precipitate the product and neutralize corrosive acidic byproducts.

-

Purification: Collect the brown precipitate, dry it under a vacuum, and recrystallize it from methanol (300 mL) to yield the final product, this compound, as a yellow solid (yield: ~85%).[9]

The resulting this compound is a versatile starting material for producing a wide range of derivatives, including diamino, dialkoxy, and diacetyl analogues, through metal-catalyzed cross-coupling reactions.[2][3]

Key Applications in Research and Development

The unique electronic and steric properties of this compound make it a valuable compound across several scientific disciplines.

Coordination Chemistry and Catalysis

As a powerful chelating agent, this compound readily forms stable complexes with various metal ions, particularly transition metals.[1] This property is fundamental to its use in:

-

Catalysis: The resulting metal complexes are studied for their catalytic activity in various organic transformations.

-

Coordination Studies: It serves as a ligand to investigate the properties of transition metals.[1]

Analytical Chemistry and Sensing

The ability to bind strongly to metal ions makes this compound an excellent tool for analytical chemistry.[1] It is widely used in the development of chemosensors for detecting specific metal ions in environmental and biological samples.[1][10] The binding event often leads to a measurable change in photophysical properties (e.g., fluorescence or UV-vis absorbance), allowing for quantitative analysis.[10] For instance, it has been used to develop a "turn-on" naked-eye chemosensor for silver (Ag⁺) ions.[11]

Caption: Mechanism of a 'turn-on' fluorescent metal ion sensor.

Materials Science and Photochemistry

The rigid, planar structure and distinct electronic properties of this compound and its derivatives are highly advantageous in materials science.[1] Researchers utilize it in the synthesis of metal complexes for applications in:

-

Organic Light-Emitting Diodes (OLEDs): Its electronic properties can enhance device performance.[1]

-

Photovoltaic Cells: It contributes to advancements in solar energy conversion.[1]

-

Photochemistry: The compound is used in studies of light-activated chemical reactions.[1]

Biological Research and Drug Development

In the realm of biological sciences, 1,10-phenanthroline derivatives are of significant interest. This compound has shown potential in studying DNA interactions.[1] Its ability to form complexes that can bind to or cleave genetic material makes it a candidate for the development of novel drugs, particularly in cancer research where targeting DNA is a key therapeutic strategy.[1][3]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic molecular building block that has enabled significant advancements across diverse scientific fields. Its robust synthesis, coupled with its exceptional capacity for chelation and functionalization, ensures its continued relevance in the development of sophisticated catalysts, sensitive analytical tools, next-generation electronic materials, and innovative therapeutic agents. The ongoing exploration of this versatile compound promises to unlock further discoveries, solidifying its status as a cornerstone of modern chemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Improved Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H6Cl2N2 | CID 355196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound | 29176-55-4 [sigmaaldrich.com]

- 8. 29176-55-4|this compound|BLD Pharm [bldpharm.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,9-Dichloro-1,10-phenanthroline (CAS No. 29176-55-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Ligand

1,10-Phenanthroline and its derivatives are foundational scaffolds in the field of coordination chemistry.[1][2] Their rigid, planar structure and bidentate nitrogen chelation sites allow for the formation of stable and well-defined complexes with a vast array of metal ions.[3] Within this esteemed class of compounds, 2,9-Dichloro-1,10-phenanthroline (CAS No. 29176-55-4) emerges as a uniquely valuable building block. The strategic placement of chlorine atoms at the 2 and 9 positions dramatically alters the ligand's electronic and steric properties. These chloro-substituents serve as versatile synthetic handles, enabling a host of subsequent chemical transformations through nucleophilic substitution or metal-catalyzed cross-coupling reactions.[1][2] This reactivity makes this compound not merely a ligand itself, but a critical precursor for crafting more complex, tailor-made molecules for applications ranging from advanced materials science to catalysis and analytical chemistry.[4]

This guide provides an in-depth exploration of the physicochemical properties, synthesis, key applications, and safety protocols associated with this compound, offering a critical resource for professionals leveraging this compound in their research and development endeavors.

Physicochemical Properties: A Quantitative Overview

This compound is typically supplied as a white to light yellow crystalline powder.[4][5] The molecule is characterized by a planar, aromatic fused-ring system, a feature that contributes to its thermal stability and its ability to participate in π-stacking interactions.[6][7] Key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 29176-55-4 | [8] |

| Molecular Formula | C₁₂H₆Cl₂N₂ | [4][8] |

| Molecular Weight | 249.10 g/mol | [9] |

| Appearance | White to light yellow powder or crystal | [4][5] |

| Melting Point | 233 - 240 °C | [4][10] |

| Boiling Point (Predicted) | 417.3 ± 40.0 °C | [9] |

| Purity | Typically >97% (GC) | [5] |

| Storage Temperature | Room Temperature, Inert Atmosphere | |

| InChI Key | DNKGIDURJINUOA-UHFFFAOYSA-N | [8] |

graph "2_9_Dichloro_1_10_phenanthroline" { layout=neato; node [shape=plaintext]; edge [style=invis];// Define nodes for atoms N1 [label="N", pos="0.6,1.0!"]; N2 [label="N", pos="-0.6,1.0!"]; C1 [label="C", pos="1.2,0.0!"]; C2 [label="C", pos="0.6,-1.0!"]; C3 [label="C", pos="-0.6,-1.0!"]; C4 [label="C", pos="-1.2,0.0!"]; C5 [label="C", pos="1.8,1.0!"]; C6 [label="C", pos="2.4,0.0!"]; C7 [label="C", pos="1.8,-1.0!"]; C8 [label="C", pos="-1.8,-1.0!"]; C9 [label="C", pos="-2.4,0.0!"]; C10 [label="C", pos="-1.8,1.0!"]; C11 [label="C", pos="0.0,2.0!"]; C12 [label="C", pos="0.0,-2.0!"]; Cl1 [label="Cl", pos="2.4,2.0!"]; Cl2 [label="Cl", pos="-2.4,2.0!"];

// Define edges for bonds edge [style=solid]; N1 -- C1; N1 -- C11; N2 -- C4; N2 -- C11; C1 -- C2; C1 -- C6; C2 -- C3; C2 -- C7; C3 -- C4; C3 -- C8; C4 -- C9; C5 -- C6; C7 -- C12; C8 -- C12; C9 -- C10; C10 -- N2; C5 -- N1; C5 -- Cl1; C10 -- Cl2;

// Double bonds edge [style=double]; N1 -- C5; C1 -- C6; C2 -- C7; C3 -- C8; C4 -- C9; N2 -- C10; C11 -- N1; C11 -- N2; C12 -- C2; C12 -- C3;

}

Caption: Structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that typically starts from the readily available 1,10-phenanthroline. While several routes have been reported, an efficient and improved three-step process provides a practical alternative to earlier, lower-yield methods.[1][10]

Improved Three-Step Synthesis Protocol

This improved methodology enhances the overall yield to approximately 67% from the starting 1,10-phenanthroline.[10]

Step 1: Synthesis of the N,N'-Propane-Bridged Phenanthrolinium Salt

-

A mixture of 1,10-phenanthroline monohydrate (1 equivalent) in chlorobenzene is heated to 70°C.

-

1,3-dibromopropane (5 equivalents) is added dropwise to the hot solution.

-

The reaction temperature is increased to 120°C and maintained for 4 hours, during which a yellow powder precipitates.

-

After cooling, the precipitate is collected, washed with petroleum ether, and dried to yield the dibromide salt quantitatively.[10]

Step 2: Oxidative Cyclization to N,N'-Annelated Dione

-

The salt from Step 1 is suspended in tert-butanol.

-

Potassium tert-butoxide (4 equivalents) is added, and the mixture is stirred vigorously at 45°C for 12 hours, with exposure to air (which acts as the oxidant).

-

The mixture is cooled, and water is added. The pH is adjusted to ~7 with 2M HCl.

-

The resulting precipitate is collected, washed with water, and dried to yield the N,N'-annelated dione. This step has a reported yield of 79%.[10]

Step 3: Chlorination to this compound

-

The dione from Step 2 (1 equivalent) is suspended in phosphorus oxychloride (POCl₃).

-

Phosphorus pentachloride (PCl₅) (2 equivalents) is added in one portion.

-

The mixture is degassed and refluxed at 110°C under a nitrogen atmosphere for 8 hours.

-

Excess POCl₃ is removed under reduced pressure.

-

The residue is carefully decomposed with ice, and the resulting suspension is neutralized to pH 8 with aqueous ammonia.

-

The brown precipitate is collected, dried, and recrystallized from methanol to afford this compound as a yellow solid with a yield of 85%.[10]

Caption: Improved three-step synthesis workflow.

The reactivity of the chlorine atoms at the 2 and 9 positions is the cornerstone of this compound's utility. These positions are susceptible to nucleophilic substitution and are ideal sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide variety of functional groups, including aryl, amino, and alkoxy moieties.[1][2][11]

Applications in Research and Development

The unique structural and reactive properties of this compound make it a pivotal intermediate in several advanced scientific fields.

Coordination Chemistry and Catalysis

As a derivative of 1,10-phenanthroline, this compound is a powerful chelating agent.[3][4] While the chlorine atoms can sterically hinder coordination to some metal centers, the primary use is as a precursor to more elaborate ligands. By replacing the chlorine atoms, researchers can synthesize ligands with tailored electronic and steric properties. These custom ligands are then used to create metal complexes for:

-

Homogeneous Catalysis: Complexes of copper, ruthenium, and iridium with substituted phenanthrolines are active in a range of catalytic transformations, including oxidation, cross-coupling, and C-H activation reactions.[11][12]

-

Photoredox Catalysis: Phenanthroline complexes, particularly of copper(I), can act as highly efficient photocatalysts, absorbing light to drive chemical reactions like atom-transfer radical additions (ATRA).[12]

Materials Science and Optoelectronics

The rigid, aromatic structure of the phenanthroline core is ideal for applications in materials science. Derivatives of this compound are used to construct:

-

Organic Light-Emitting Diodes (OLEDs): Metal complexes incorporating functionalized phenanthroline ligands, especially those of Ru(II) and Ir(III), are widely employed as phosphorescent emitters in OLED devices due to their strong metal-to-ligand charge transfer (MLCT) emission properties.[11] The ability to tune the ligand structure allows for precise control over the emission color and efficiency.

-

Sensors and Chemosensors: The strong chelating ability of phenanthroline derivatives is harnessed to create sensors for specific metal ions. The binding of a target ion can induce a measurable change in the fluorescence or absorbance of the molecule.[13]

Supramolecular Chemistry and Molecular Recognition

2,9-Disubstituted phenanthrolines are critical components in the design of complex supramolecular architectures. They have been used to build:

-

Helicates and Foldamers: The defined geometry of phenanthroline ligands can direct the self-assembly of metal ions into helical structures.[14]

-

Macrocycles: This compound serves as a starting material for synthesizing macrocyclic ligands designed for the selective extraction of specific elements, such as actinides in nuclear waste reprocessing.[14][15]

Safety and Handling

The safety profile for this compound requires careful consideration, as classifications can vary between suppliers.

-

Hazard Classification: Some safety data sheets (SDS) classify the compound as not hazardous under GHS/CLP regulations.[16] However, other suppliers identify it with the GHS07 pictogram (exclamation mark) and assign hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Given this discrepancy, it is prudent to handle the compound as potentially hazardous.

-

Toxicological Information: There is limited specific toxicological data available. As with many chlorinated aromatic compounds, it should be handled with care to avoid inhalation, ingestion, and skin contact.[17] The parent compound, 1,10-phenanthroline, is classified as toxic if swallowed.[18][19]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[20]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[16]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials like strong oxidizing agents. Storage under an inert gas atmosphere is recommended.[16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[19]

Suppliers

This compound is available from several major chemical suppliers, typically at purities of 97% or higher. Availability and pricing can be sourced from the following representative vendors:

Researchers should request certificates of analysis (CoA) from their chosen supplier to verify purity and other specifications before use.

References

- 1. Improved Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. alfachemic.com [alfachemic.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 29176-55-4 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound | 29176-55-4 [chemicalbook.com]

- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C12H6Cl2N2 | CID 355196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. tandfonline.com [tandfonline.com]

- 11. myuchem.com [myuchem.com]

- 12. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. repository.uncw.edu [repository.uncw.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 20. fishersci.com [fishersci.com]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of 2,9-dichloro-1,10-phenanthroline in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2,9-dichloro-1,10-phenanthroline (DCP), a key building block in coordination chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document elucidates the physicochemical principles governing its solubility and offers a robust experimental framework for its quantitative determination.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₂H₆Cl₂N₂.[1][2] Its rigid, planar structure, derived from the 1,10-phenanthroline core, is functionalized with two chlorine atoms at the 2 and 9 positions. This substitution pattern is not merely decorative; it is a critical design element that modulates the electronic properties and steric profile of the molecule, making it a versatile ligand and synthetic intermediate.

The compound is widely recognized for its strong chelating ability with a variety of metal ions.[3] This property is harnessed in numerous applications, including:

-

Coordination Chemistry: As a ligand for synthesizing metal complexes with tailored catalytic, photochemical, and electrochemical properties.[3]

-

Materials Science: In the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.[3]

-

Analytical Chemistry: As a sensitive reagent for the detection and quantification of metal ions.[3]

-

Biological Research: As a scaffold in the design of molecules that interact with DNA, with potential applications in cancer research.[3]

A thorough understanding of DCP's solubility is a prerequisite for its effective utilization in these fields. Solubility dictates the choice of solvent for synthesis, purification, formulation, and application, directly impacting reaction kinetics, crystal growth, and bioavailability.

Physicochemical Properties Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For this compound, its solubility behavior is a direct consequence of its molecular structure.

Molecular Structure and Polarity: DCP is an almost planar molecule, a feature confirmed by X-ray crystallography.[4][5] The core is a large, aromatic, and inherently nonpolar fused-ring system. However, the presence of two electronegative nitrogen atoms within the aromatic rings and two chlorine substituents introduces significant polarity. The nitrogen atoms act as lone pair donors (Lewis bases) and potential hydrogen bond acceptors. The C-Cl bonds possess dipole moments. This combination of a large nonpolar surface area with localized polar regions results in a molecule with moderate overall polarity.

Intermolecular Forces: The key to predicting solubility lies in the adage "like dissolves like." A solvent will effectively dissolve DCP if it can establish intermolecular interactions that are similar in nature and strength to those in the DCP crystal lattice and the solvent itself.

-

Van der Waals Forces: The large aromatic system allows for significant π-π stacking and London dispersion forces, which are dominant interactions in the solid state. Nonpolar aromatic solvents can engage in similar interactions.

-

Dipole-Dipole Interactions: The polar C-N and C-Cl bonds create a net molecular dipole, allowing for interactions with polar solvents.

-

Hydrogen Bonding: While DCP has no hydrogen bond donors, the two nitrogen atoms are effective hydrogen bond acceptors. Protic solvents like alcohols can interact favorably through this mechanism.

Qualitative Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Moderate | Favorable π-π stacking interactions between the solvent and the phenanthroline core. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Poor | Dominated by weak London dispersion forces, which are insufficient to overcome the crystal lattice energy of the more polar DCP. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Good to High | Strong dipole-dipole interactions with the polar regions of DCP. These solvents disrupt the crystal lattice effectively. |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the nitrogen atoms of DCP, but the nonpolar hydrocarbon portion of the alcohol is less favorable. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to High | Similar polarity and ability to form dipole-dipole and dispersion interactions. "Like dissolves like" principle is strongly applicable. |

| Ethers | Diethyl Ether, THF | Low to Moderate | Ethers are weak hydrogen bond acceptors and have moderate polarity, leading to limited interaction strength with DCP. |

Standard Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique.[6] This protocol ensures that the measurement reflects a true thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (≥97% purity)[3]

-

High-purity (e.g., HPLC grade) organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated spectrophotometer (UV-Vis) or High-Performance Liquid Chromatograph (HPLC)

Step-by-Step Methodology:

-

Preparation of Slurry: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at equilibrium. Record the approximate mass added.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The system should be agitated for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Causality Note: Continuous agitation maximizes the solid-liquid surface area, accelerating the dissolution process. A preliminary time-course study is recommended to determine the minimum time to reach a plateau in concentration.

-

Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed at the same temperature for several hours to let the excess solid settle. For a more robust separation, centrifuge the vial at a moderate speed. Trustworthiness Note: This step is critical to prevent contamination of the sample with undissolved microparticles, which would artificially inflate the measured solubility.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean vial. Causality Note: Filtration is a mandatory step to remove any suspended fine particles. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilution: Make a precise, quantitative dilution of the filtered sample with the same solvent into a volumetric flask. The dilution factor should be chosen to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method.

-

UV-Vis Spectroscopy: Measure the absorbance at the λ_max of DCP and calculate the concentration using a standard curve prepared with known concentrations.

-

HPLC: Inject the sample and determine the concentration based on the peak area relative to a calibration curve. This method is preferred for its higher specificity and ability to separate impurities.

-

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The final solubility is reported in units such as mg/mL, g/L, or mol/L.

Critical Factors for Accurate Measurement

-

Temperature Control: The solubility of most organic solids is highly dependent on temperature. Maintaining a constant and accurately known temperature (±0.5 °C) throughout the experiment is paramount.

-

Purity: The purity of both the solute (DCP) and the solvent must be high. Impurities can form eutectic mixtures or otherwise alter the solution's thermodynamics, leading to erroneous results.

-

Solid State Form (Polymorphism): this compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form used in the experiment.

-

Equilibrium Confirmation: It is a best practice to sample the supernatant at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a stable plateau, signifying true equilibrium.

Conclusion

This compound exhibits a nuanced solubility profile governed by its unique molecular architecture, which blends nonpolar aromatic character with polar functionalities. It is predicted to be most soluble in polar aprotic and chlorinated organic solvents, with moderate solubility in aromatic and protic solvents, and poor solubility in aliphatic hydrocarbons. For precise applications in research and development, this qualitative understanding must be supplemented with quantitative data obtained through rigorous, standardized protocols such as the isothermal shake-flask method. Adherence to best practices in experimental execution is critical for generating reliable and reproducible solubility data, which is fundamental to unlocking the full potential of this important chemical compound.

References

crystal structure of 2,9-dichloro-1,10-phenanthroline

An In-Depth Technical Guide to the Crystal Structure of 2,9-Dichloro-1,10-phenanthroline

Foreword: From Molecule to Material

In the fields of materials science, coordination chemistry, and drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail; it is the blueprint for its function, reactivity, and potential. 1,10-Phenanthroline is a cornerstone ligand, renowned for its rigid, planar structure and exceptional coordinating ability.[1] The functionalization of its 2 and 9 positions opens a gateway to a vast landscape of new molecules with tailored electronic, photophysical, and biological properties.[2][3]

Among these derivatives, this compound stands out as a singularly important precursor. Its chlorine atoms serve as versatile handles for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it an indispensable building block for complex molecular architectures.[2][3][4] Understanding its solid-state structure is paramount, as this knowledge informs its reactivity, purification, and the supramolecular organization of its derivatives.

This guide provides a comprehensive exploration of the , from its chemical synthesis and single-crystal growth to a detailed analysis of its molecular geometry and intermolecular packing. As a self-validating framework, each step is presented not just as a protocol, but as a system of choices grounded in established chemical principles, designed for reproducibility and deeper understanding.

Part 1: Synthesis and High-Quality Crystal Growth

The foundation of any crystallographic analysis is a single crystal of exceptional quality—sufficient in size, pure in composition, and free of significant defects.[5][6] This section details a field-proven, high-yield synthetic route and the subsequent crystallization protocol necessary to obtain diffraction-quality single crystals of this compound.

An Optimized Three-Step Synthetic Protocol

An efficient pathway to this compound (designated as compound 4 ) proceeds from commercially available 1,10-phenanthroline in three steps with a notable overall yield of 67%.[2][7] This improved method circumvents the lower yields of previous routes.[7] The causality behind this specific pathway lies in the creation of an N,N'-annelated dione intermediate (3 ), which readily undergoes chlorination.

Step-by-Step Methodology: [7]

-

Synthesis of Intermediate (3): The initial steps involve the quantitative conversion of 1,10-phenanthroline (1 ) to its N,N'-propylene bridged derivative (2 ), followed by an efficient air-oxidation using potassium tert-butoxide in tert-butanol to yield the N,N'-annelated dione (3 ). This oxidation step is a significant improvement, achieving yields of 79% versus 35% in older methods.[2][7]

-

Chlorination Reaction: Suspend the N,N'-annelated dione (3 ) (e.g., 26.2 mmol) in phosphorus oxychloride (POCl₃, 80 mL).

-

Addition of Chlorinating Agent: Add phosphorus pentachloride (PCl₅) (e.g., 52.4 mmol) in a single portion. The combination of POCl₃ and PCl₅ is a classic and highly effective system for converting keto groups to chlorides.

-

Reaction Execution: Degas the mixture and reflux at 110°C under a nitrogen atmosphere for 8 hours to ensure complete conversion.

-

Workup: Distill the excess POCl₃ under reduced pressure. Carefully decompose the residue with crushed ice.

-

Neutralization and Isolation: Neutralize the resulting suspension to a pH of 8 with a 30% aqueous ammonia solution, maintaining cooling. The product precipitates as a brown solid.

-

Purification: Collect the precipitate, dry it under vacuum, and recrystallize from methanol to afford the final product, this compound (4 ), as a yellow solid in approximately 85% yield for this step.[7]

Protocol: Single Crystal Growth by Slow Evaporation

The final and most critical step is the growth of a single crystal. The choice of solvent is crucial; it must be one in which the compound has moderate solubility, allowing for the slow, ordered deposition of molecules onto a growing crystal lattice.

-

Solvent Selection: Acetonitrile is a suitable solvent for this purpose.[8]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified this compound in a clean vial.

-

Contamination Control: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to a week, as the solvent slowly evaporates, well-formed single crystals should appear.

-

Self-Validation: The resulting crystals should be visually inspected under a microscope. Ideal crystals for X-ray diffraction are transparent, have well-defined faces, and are free of cracks or inclusions.[5]

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.[9][10] It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules.

Experimental and Computational Workflow

The process transforms a physical crystal into a refined 3D structural model through a series of experimental measurements and computational calculations.

Step-by-Step Methodology: [11][12]

-

Crystal Mounting: A suitable single crystal (e.g., 0.36 × 0.18 × 0.02 mm) is carefully mounted on a goniometer head.[11]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. Data is collected using a diffractometer, such as a Bruker SMART APEX, equipped with a Mo Kα radiation source (λ = 0.71073 Å).[11][12]

-

Data Reduction: The collected raw diffraction images are processed. This step, often performed with software like SAINT, integrates the reflection intensities and applies corrections. An empirical absorption correction (e.g., using SADABS) is critical to account for the absorption of X-rays by the crystal itself.[11][12]

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like this, direct methods (as implemented in programs like SHELXS97) are highly effective.[6][11]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL97). This iterative process optimizes the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[11][12]

Crystallographic Data Summary

The final refined structure is described by a set of crystallographic parameters that define the unit cell and its contents. The data presented below is from the definitive structural report by Nadeem et al. (2009).[11][12][13]

| Parameter | Value |

| Chemical Formula | C₁₂H₆Cl₂N₂ |

| Formula Weight (Mᵣ) | 249.09 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 19.4035 (3) |

| b (Å) | 4.4330 (1) |

| c (Å) | 11.7695 (2) |

| Volume (V, ų) | 1012.36 (3) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated, Mg m⁻³) | 1.634 |

| µ (mm⁻¹) | 0.61 |

Data Refinement Details

The quality of the final structure is assessed by several figures of merit, which indicate the agreement between the model and the experimental data.

| Parameter | Value |

| R[F² > 2σ(F²)] | 0.022 |

| wR(F²) (all data) | 0.061 |

| Goodness-of-fit (S) | 1.02 |

| Measured Reflections | 8646 |

| Independent Reflections | 2315 |

| R_int | 0.022 |

| Data / Restraints / Parameters | 2315 / 1 / 145 |

Part 3: Molecular Structure and Geometry

The crystallographic analysis reveals a molecule that is nearly perfectly planar.[11][12][13] This planarity is a direct consequence of the sp² hybridization of the carbon and nitrogen atoms and the extensive aromatic π-system.

The root-mean-square (r.m.s.) deviation of the carbon atoms from the mean plane is a mere 0.04 Å, confirming its flat geometry.[11][12] The C-N and C-C bond distances within the fused ring system are intermediate between typical single and double bonds, which is characteristic of significant π-electron delocalization across the entire aromatic framework.[13][14] This delocalized electronic structure is fundamental to its role as a ligand and its photophysical properties.

Part 4: Supramolecular Assembly and Crystal Packing

While the covalent bonds define the molecule, the non-covalent intermolecular interactions dictate how these molecules arrange themselves in the solid state. This supramolecular assembly influences material properties like solubility and stability.

In the crystal lattice of this compound, the planar molecules arrange in stacks along the crystallographic b-axis. This is strongly evidenced by the very short unit cell dimension along this axis (b = 4.4330 Å).[11][12] This distance is characteristic of significant face-to-face π-π stacking interactions between the electron-rich aromatic rings of adjacent molecules.[15] These stacking interactions are a dominant force in the crystal packing, creating columnar assemblies.

In addition to these strong π-stacking forces, other weaker interactions, such as C-H···N or C-H···Cl hydrogen bonds, likely exist between adjacent stacks, providing further stability to the three-dimensional crystal structure. The analysis of these weaker forces can be accomplished with advanced tools like Hirshfeld surface analysis.[15]

Part 5: Structure-Property Relationships and Applications

The determined crystal structure is directly linked to the chemical utility of this compound.

-

Reactivity Hotspots: The planar geometry ensures that the chlorine atoms at the 2 and 9 positions are sterically accessible. This facilitates their substitution, making the molecule an ideal substrate for synthesizing a wide array of disubstituted phenanthrolines.[4]

-

Foundation for Advanced Ligands: The rigid and electronically conjugated core is a perfect scaffold for building ligands used in coordination chemistry. By replacing the chlorine atoms, researchers can tune the steric and electronic properties of the resulting ligands to control the behavior of metal complexes for applications in catalysis, sensing, and materials science.[1][16]

-

Pharmaceutical and Materials Development: The ability to create diverse libraries of derivatives from this single precursor is valuable in drug discovery, where phenanthroline-based compounds have shown anti-cancer and antibacterial activities.[1] Furthermore, its use in constructing novel organic materials has led to the development of compounds with high fluorescence quantum yields and interesting photophysical properties.[8][16]

Conclusion

The reveals a highly planar, aromatic molecule that packs into dense columnar stacks driven by strong π-π interactions. This detailed structural knowledge, obtained through a rigorous and reproducible workflow of synthesis, crystallization, and X-ray diffraction analysis, is not an academic endpoint. It is the critical starting point for rational design. It validates the molecule's role as a premier building block and provides the foundational understanding required for scientists and researchers to harness its potential in creating the next generation of advanced materials, catalysts, and therapeutics.

References

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Improved Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. rigaku.com [rigaku.com]

- 11. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | 29176-55-4 [chemicalbook.com]

- 15. diposit.ub.edu [diposit.ub.edu]

- 16. researchgate.net [researchgate.net]

The Unassuming Workhorse: A Technical Guide to 2,9-dichloro-1,10-phenanthroline

An In-depth Review of its History, Synthesis, and Evolving Applications in Research and Development

Abstract

2,9-dichloro-1,10-phenanthroline, a seemingly simple heterocyclic compound, has carved a significant niche in the landscape of chemical synthesis and materials science. Its strategic substitution with chlorine atoms at the 2 and 9 positions transforms the classic 1,10-phenanthroline scaffold into a highly versatile building block. This guide provides a comprehensive overview of its history, tracing its development from a laboratory curiosity to a cornerstone ligand. We will delve into the evolution of its synthesis, highlighting key improvements that have made it more accessible. Furthermore, this document will explore its multifaceted applications, from its foundational role in coordination chemistry to its cutting-edge use in catalysis and as a scaffold in the design of novel therapeutic agents. This technical guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this remarkable molecule.

A Historical Perspective: From Ligand to Keystone

The story of this compound is intrinsically linked to the broader history of 1,10-phenanthroline (phen), a compound recognized for its potent metal-chelating properties since the early 20th century.[1] The initial focus on phenanthroline chemistry was largely driven by its use in analytical chemistry and the study of coordination complexes.[2] The functionalization of the phenanthroline core, particularly at the 2 and 9 positions, emerged from the desire to modulate the steric and electronic properties of the resulting metal complexes.

The introduction of chloro substituents was a logical step, providing reactive handles for further chemical transformations. Early synthetic routes were often multi-step and low-yielding, limiting its widespread use. However, the recognition of this compound as a pivotal precursor for a diverse array of derivatives spurred the development of more efficient synthetic methodologies. These improved syntheses have been crucial in unlocking the full potential of this compound, transforming it from a simple ligand into a versatile platform for constructing complex molecular architectures.

Synthesis: The Journey to Accessibility

The synthesis of this compound has undergone significant refinement over the years, moving from challenging, low-yield procedures to more efficient and scalable methods. The most common and improved synthetic strategies start from the readily available 1,10-phenanthroline.

Improved Three-Step Synthesis from 1,10-Phenanthroline

An efficient and widely adopted method involves a three-step process that provides a good overall yield.[3] This process is outlined below:

Experimental Protocol:

Step 1: Synthesis of the N,N'-annelated precursor

-

1,10-phenanthroline is reacted with 1,3-dibromopropane to form the corresponding diquaternary salt.

-

This salt is then oxidized using a suitable oxidizing agent, such as potassium ferricyanide or, more recently, air in the presence of a strong base like potassium tert-butoxide, to yield the N,N'-annelated dione.[3] The use of air as the oxidant represents a greener and more cost-effective approach.

Step 2: Chlorination to this compound

-

The N,N'-annelated dione is then subjected to chlorination.

-

A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is typically used as the chlorinating agent.[3][4] The reaction is heated under reflux to drive the conversion.

-

Careful workup, involving quenching with ice and neutralization with a base like aqueous ammonia, is required to precipitate the desired product.

Causality Behind Experimental Choices:

-

The initial annelation step serves to activate the 2 and 9 positions of the phenanthroline ring system towards nucleophilic attack.

-

The subsequent oxidation to the dione creates the necessary precursors for the chlorination reaction.

-

The use of PCl₅ and POCl₃ is a classic and effective method for converting carbonyl groups to chlorides in heterocyclic systems.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Overall Yield | Advantages | Disadvantages |

| Classical | 1,10-Phenanthroline | Multi-step, various reagents | Low | Foundational method | Low efficiency, harsh conditions |

| Improved Three-Step | 1,10-Phenanthroline | 1,3-dibromopropane, K₃[Fe(CN)₆] or t-BuOK/air, PCl₅/POCl₃ | ~60-70% | Higher yield, more efficient | Still requires multiple steps |

A Versatile Precursor: Gateway to Diverse Functionalities

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of substituted phenanthrolines. The chlorine atoms at the 2 and 9 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Synthesis of 2,9-diamino-1,10-phenanthroline

A key derivative, 2,9-diamino-1,10-phenanthroline, is readily synthesized from the dichloro precursor. This diamino derivative is a valuable ligand in its own right and a building block for more complex structures.

Experimental Protocol:

-

This compound is reacted with a source of ammonia, such as a solution of ammonia in a suitable solvent, often under elevated temperature and pressure in a sealed vessel.

-

Alternatively, displacement with N,N-dimethylethylenediamine can be employed to afford the corresponding diamino analogue.[5]

Causality Behind Experimental Choices:

-

The electron-withdrawing nature of the phenanthroline ring system facilitates nucleophilic aromatic substitution at the 2 and 9 positions.

-

The choice of the amine nucleophile allows for the direct installation of primary amino groups.

Macrocycle Formation

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of macrocyclic compounds. These macrocycles have shown promise in various applications, including as catalysts and for ion sequestration.[6]

Applications in Coordination Chemistry and Catalysis

The ability of 2,9-disubstituted phenanthrolines to form stable complexes with a variety of metal ions is central to their utility. The substituents at the 2 and 9 positions can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity and photophysical properties.

Ligand in Cross-Coupling Reactions

Derivatives of this compound are effective ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] The phenanthroline scaffold provides a robust bidentate coordination site for the palladium center, while the substituents at the 2 and 9 positions can influence the catalyst's stability and reactivity.

Mechanistic Insights:

-

In the Suzuki-Miyaura catalytic cycle, the ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the oxidative addition and reductive elimination steps.[9]

-

The steric bulk of the 2,9-substituents can promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, thereby increasing the overall reaction rate.

Photocatalysis

Copper(I) complexes of 2,9-diaryl-1,10-phenanthrolines, synthesized from the dichloro precursor, have emerged as promising photocatalysts.[10][11] These complexes can absorb light and initiate redox reactions, making them valuable for various organic transformations, such as atom transfer radical addition (ATRA) reactions.

Key Features:

-

The photophysical properties of these copper complexes, including their absorption and emission characteristics, are highly dependent on the nature of the aryl substituents.[10]

-

Theoretical calculations and experimental studies have shown that the catalytic activity is linked to excitation to higher-energy excited states (LUMO+1 or LUMO+2), highlighting the importance of understanding the electronic structure of these complexes.[10]

Ethylene Oligomerization

Nickel complexes bearing 2,9-disubstituted-1,10-phenanthroline ligands have been investigated for their catalytic activity in ethylene oligomerization.[12] When activated with a co-catalyst such as methylaluminoxane (MAO), these complexes can convert ethylene into short-chain alkenes, which are important industrial feedstocks.

Emerging Roles in Medicinal Chemistry and Drug Development

The unique structural and chemical properties of 2,9-disubstituted phenanthrolines have attracted significant interest in the field of medicinal chemistry.

G-Quadruplex Binders for Anticancer Therapy

A particularly promising area of research is the development of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex (G4) binders.[13] G-quadruplexes are non-canonical secondary structures of DNA found in telomeres and gene promoter regions, and they are considered important targets for anticancer drug design.

Therapeutic Rationale:

-

Stabilization of G-quadruplex structures in telomeres can inhibit the activity of telomerase, an enzyme that is overexpressed in many cancer cells and is crucial for their immortalization.

-

By binding to and stabilizing these G4 structures, these phenanthroline derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Biophysical techniques such as Förster Resonance Energy Transfer (FRET) melting assays and Circular Dichroism (CD) are used to evaluate the ability of these compounds to stabilize G4 structures and their selectivity for different G4 topologies.[13]

Conclusion and Future Outlook